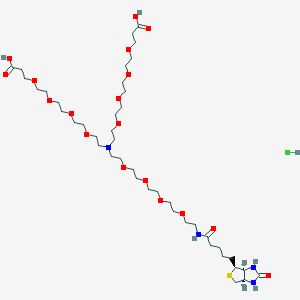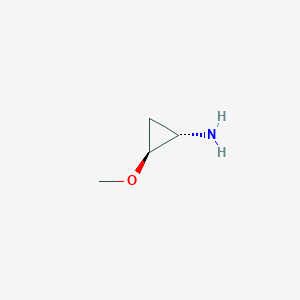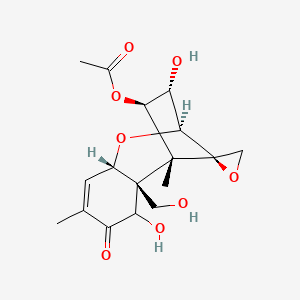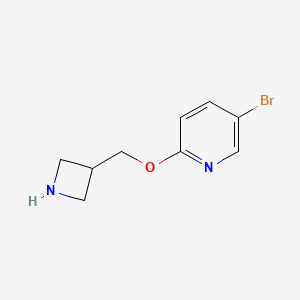
N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt: is a biotinylation reagent that features a polyethylene glycol (PEG) spacer arm. This compound is designed to enhance the solubility and reduce the steric hindrance of biotinylated molecules, making it highly effective for labeling proteins, antibodies, and other macromolecules. The PEG spacer arm provides flexibility and water solubility, which are crucial for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form NHS-biotin.
PEGylation: The activated biotin is then reacted with a PEG4 linker to form biotin-PEG4-NHS.
Coupling with PEG4-Acid: The biotin-PEG4-NHS is further reacted with PEG4-acid in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG4 linkers, and coupling agents are used.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt undergoes several types of chemical reactions, including:
Biotinylation: Reacts with primary amines (-NH2) to form stable amide bonds.
Pegylation: The PEG spacer arm enhances solubility and reduces aggregation
Common Reagents and Conditions:
Reagents: NHS, EDC, HATU, DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).
Conditions: Reactions are typically carried out in alkaline buffers at room temperature
Major Products:
Biotinylated Proteins: Proteins labeled with biotin for detection or purification.
PEGylated Molecules: Molecules with enhanced solubility and reduced steric hindrance
Scientific Research Applications
Chemistry:
Biotinylation Reagent: Used for labeling proteins and other macromolecules for detection and purification
Biology:
Protein-Protein Interactions: Facilitates the study of protein interactions by labeling proteins with biotin
Medicine:
Industry:
Mechanism of Action
Mechanism: N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt exerts its effects through biotinylation and pegylation. The biotin moiety binds to streptavidin or avidin with high affinity, allowing for the detection or purification of biotinylated molecules. The PEG spacer arm enhances solubility and reduces steric hindrance, facilitating interactions with target molecules .
Molecular Targets and Pathways:
Primary Amines: Reacts with primary amines on proteins and other macromolecules.
PEGylation Pathway: Enhances solubility and stability of labeled molecules
Comparison with Similar Compounds
Biotin-PEG4-NHS Ester: Similar in structure but used primarily for NHS ester reactions.
Biotin-PEG4-Acid: Another biotinylation reagent with a PEG spacer arm.
Uniqueness: N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt is unique due to its dual functionality of biotinylation and pegylation, providing enhanced solubility and reduced steric hindrance compared to other biotinylation reagents .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N4O18S.ClH/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51;/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52);1H/t36-,37-,41-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHBIHBKUOLKFH-MRTVQABZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H79ClN4O18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzamide](/img/structure/B8127558.png)




![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5S)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B8127618.png)

